(3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene
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Overview
Description
(3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene, also known as 5α-Fern-8-ene, is a naturally occurring triterpene hydrocarbon. It is a member of the fernene family, which is characterized by its unique molecular structure and significant biological activities. The compound has a molecular formula of C30H50 and a molecular weight of 410.718 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene typically involves the cyclization of squalene, a precursor triterpene. The process requires specific catalysts and conditions to ensure the correct formation of the fernene structure. The reaction is usually carried out under controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves the extraction of squalene from natural sources such as shark liver oil or plant oils. The extracted squalene is then subjected to chemical reactions, including cyclization and purification processes, to obtain this compound. The industrial methods focus on maximizing efficiency and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: (3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the double bonds in the fernene structure, leading to different saturated derivatives.
Substitution: Substitution reactions can introduce various functional groups into the fernene structure, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Scientific Research Applications
(3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing various bioactive molecules and as a model compound for studying triterpene chemistry.
Biology: this compound and its derivatives are studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, particularly its role in modulating biological pathways.
Industry: this compound is used in the production of cosmetics, pharmaceuticals, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, this compound may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Isofernene: Another member of the fernene family with similar structural features but different biological activities.
Fern-8-ene: A closely related compound with slight variations in its molecular structure.
DC-Friedo-B’A’-neogammacer-8-ene: A structurally similar triterpene with distinct chemical properties.
Uniqueness of (3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene: this compound is unique due to its specific molecular structure, which confers distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1750-35-2 |
---|---|
Molecular Formula |
C30H50 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C30H50/c1-20(2)21-10-13-25-28(21,6)18-19-29(7)23-11-12-24-26(3,4)15-9-16-27(24,5)22(23)14-17-30(25,29)8/h20-21,24-25H,9-19H2,1-8H3/t21-,24+,25-,27-,28-,29-,30+/m1/s1 |
InChI Key |
FQCKEVJQPWDRQG-CXJLZJCISA-N |
SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC5C4(CCCC5(C)C)C)C)C)C |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CCC4=C3CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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